molecular formula C18H13N3O3S B303080 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Katalognummer B303080
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: FBSOABSHMOWCQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been widely used in scientific research for its unique properties. DTBZ is a potent inhibitor of vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. In

Wissenschaftliche Forschungsanwendungen

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used extensively in scientific research to study the role of VMAT2 in various physiological and pathological conditions. VMAT2 is a key regulator of monoamine neurotransmitter levels in the brain, and its dysfunction has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used as a tool to investigate the role of VMAT2 in these disorders and to develop new therapeutic strategies.

Wirkmechanismus

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide acts as a selective and irreversible inhibitor of VMAT2 by binding covalently to its active site. This results in the depletion of monoamine neurotransmitters from synaptic vesicles and the inhibition of neurotransmitter release. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has a high affinity for VMAT2 and is able to cross the blood-brain barrier, making it an effective tool for studying the role of VMAT2 in the brain.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have several biochemical and physiological effects related to its inhibition of VMAT2. It reduces the levels of dopamine, serotonin, and norepinephrine in the brain, leading to a decrease in neurotransmitter release and a decrease in synaptic transmission. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to reduce the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and to increase the levels of cytoplasmic dopamine, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages as a tool for scientific research. It is a highly selective and irreversible inhibitor of VMAT2, making it a useful tool for studying the role of VMAT2 in various physiological and pathological conditions. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is also able to cross the blood-brain barrier, allowing for the study of VMAT2 in the brain. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several limitations, including its irreversible binding to VMAT2, which limits its use in kinetic studies, and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide and VMAT2. One area of research is the development of new VMAT2 inhibitors that are reversible and have fewer potential side effects. Another area of research is the study of the role of VMAT2 in other neurological and psychiatric disorders, such as bipolar disorder and addiction. Finally, the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a tool for studying the role of VMAT2 in neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.

Synthesemethoden

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazoline with 2-chloro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 1,3-dioxo-2H-isoindole-2-carboxylic acid. The final product is obtained after purification using column chromatography and recrystallization.

Eigenschaften

Produktname

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Molekularformel

C18H13N3O3S

Molekulargewicht

351.4 g/mol

IUPAC-Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C18H13N3O3S/c22-15(20-18-19-9-10-25-18)11-5-7-12(8-6-11)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-8H,9-10H2,(H,19,20,22)

InChI-Schlüssel

FBSOABSHMOWCQN-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Kanonische SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.